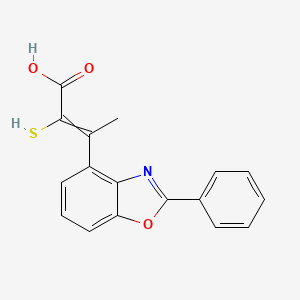
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid is a complex organic compound characterized by its unique benzoxazole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the phenyl group and the sulfanylbutenoic acid moiety. Common reagents used in these reactions include phenylamine, acetic anhydride, and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Applications De Recherche Scientifique
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, influencing their function and activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Phenyl-1,3-benzoxazol-4-yl)acetic acid
- 1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one
Uniqueness
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring structure, coupled with the sulfanylbutenoic acid moiety, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
60723-74-2 |
|---|---|
Formule moléculaire |
C17H13NO3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-(2-phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3S/c1-10(15(22)17(19)20)12-8-5-9-13-14(12)18-16(21-13)11-6-3-2-4-7-11/h2-9,22H,1H3,(H,19,20) |
Clé InChI |
GGYMKYJHUXKNOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)O)S)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



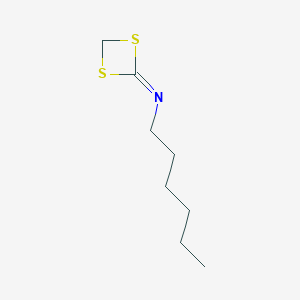

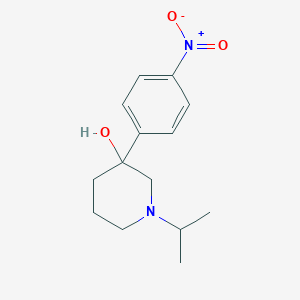
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
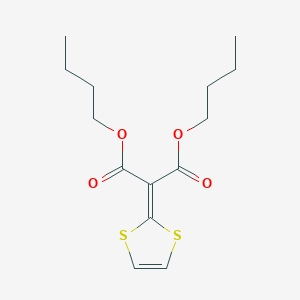

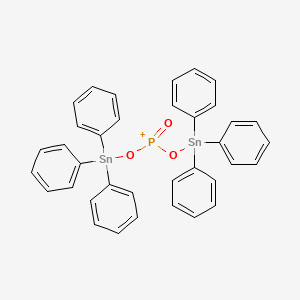
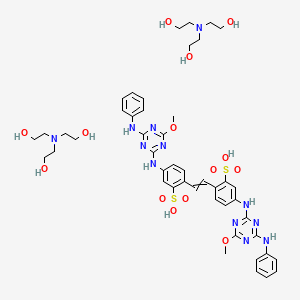

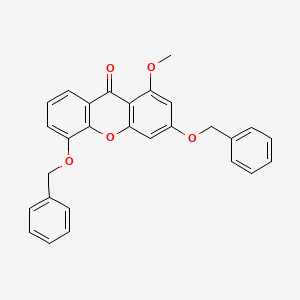

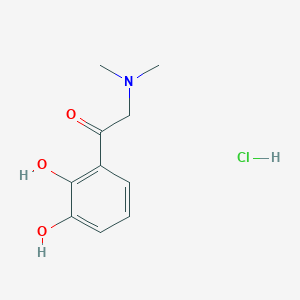
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
